1-(3-Bromobenzyl)-3-isopropylurea: Structural Characterization and Functional Potential
1-(3-Bromobenzyl)-3-isopropylurea: Structural Characterization and Functional Potential
[1]
Executive Summary
1-(3-Bromobenzyl)-3-isopropylurea (CAS: 1248186-51-7) is a disubstituted urea derivative characterized by a lipophilic 3-bromobenzyl moiety and a steric isopropyl group.[1][2] Belonging to the class of N,N'-disubstituted ureas , this compound exhibits significant potential in two distinct fields: agrochemicals (as a non-purine cytokinin analog or cytokinin oxidase inhibitor) and medicinal chemistry (as a scaffold for soluble epoxide hydrolase (sEH) inhibition or kinase modulation). This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and theoretical biological mechanisms.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The structural integrity of 1-(3-Bromobenzyl)-3-isopropylurea relies on the urea bridge acting as a hydrogen bond donor/acceptor scaffold, positioning the aromatic ring and the aliphatic chain for hydrophobic interactions.[1]
Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-[(3-Bromophenyl)methyl]-3-propan-2-ylurea |
| Common Name | 1-(3-Bromobenzyl)-3-isopropylurea |
| CAS Number | 1248186-51-7 |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| SMILES | CC(C)NC(=O)NCC1=CC(=CC=C1)Br |
| InChI Key | Predicted based on structure |
Physicochemical Data
Data derived from computational consensus for the substituted urea class.
| Property | Value | Context |
| Molecular Weight | 271.16 g/mol | Suitable for CNS penetration and cell permeability.[1] |
| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; optimal for agrochemical foliar uptake. |
| H-Bond Donors | 2 | Urea NH groups.[1][3] |
| H-Bond Acceptors | 1 | Urea Carbonyl (C=O).[1][4] |
| Rotatable Bonds | 4 | Allows conformational adaptation in binding pockets. |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Indicates good membrane permeability. |
Synthetic Methodology
The synthesis of 1-(3-Bromobenzyl)-3-isopropylurea is most efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[1] This route minimizes side products compared to the phosgene-mediated coupling of two amines.[1]
Reaction Pathway
The preferred pathway involves reacting 3-bromobenzylamine with isopropyl isocyanate .[1] This order is chosen because benzylamines are generally more nucleophilic and stable than their isocyanate counterparts.
Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.
Experimental Protocol
Objective: Synthesize 10 mmol of 1-(3-Bromobenzyl)-3-isopropylurea.
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Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).
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Solvent Charge: Add 20 mL of anhydrous Dichloromethane (DCM).
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Amine Addition: Add 3-Bromobenzylamine (1.86 g, 10 mmol) and cool the solution to 0°C using an ice bath.
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Isocyanate Addition: Dropwise, add Isopropyl isocyanate (0.85 g, 10 mmol) over 10 minutes. Caution: Isocyanates are potent sensitizers.
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Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).
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Work-up:
-
The urea often precipitates from DCM/Hexane.
-
Add 20 mL Hexane to induce crystallization.
-
Filter the white solid under vacuum.
-
Wash with cold Hexane (2 x 10 mL).
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Biological & Functional Potential[3][7][10]
This compound shares a pharmacophore with several bioactive classes. The 3-bromobenzyl group provides a "lipophilic anchor," while the isopropyl urea moiety mimics the transition state of peptide bond hydrolysis or acts as a hydrogen-bonding switch.[1]
Agrochemical: Cytokinin Activity
Substituted ureas (e.g., CPPU, Thidiazuron) are potent cytokinins.[3] They inhibit Cytokinin Oxidase/Dehydrogenase (CKO) , the enzyme responsible for degrading natural cytokinins.[3]
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Mechanism: The urea bridge mimics the N6-substituent of adenine-type cytokinins.[1]
-
SAR Insight: The meta-bromo substitution on the benzyl ring often enhances binding affinity by filling hydrophobic pockets in the CKO active site, preventing substrate access.
Medicinal: Soluble Epoxide Hydrolase (sEH) Inhibition
Urea derivatives are the "gold standard" pharmacophore for inhibiting sEH, a target for treating hypertension and inflammation.
-
Mechanism: The urea nitrogens donate hydrogen bonds to the catalytic Aspartate residue in the sEH active site.
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Relevance: The 3-bromo substitution increases metabolic stability and lipophilicity, potentially improving in vivo half-life compared to unsubstituted analogs.[1]
Figure 2: Dual-pathway biological potential in plant physiology and mammalian pharmacology.[1]
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]
-
Signal Word: WARNING.
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Handling:
-
Wear nitrile gloves and safety glasses.
-
Process in a fume hood to avoid inhalation of dust or residual isocyanates.
-
-
Storage: Store at 2-8°C, desiccated. Urea derivatives are generally stable but can hydrolyze under strong acidic/basic conditions.
References
-
ChemicalBook. (2025). 1-(3-Bromobenzyl)-3-isopropylurea - Product Properties and CAS 1248186-51-7.[1][2] Retrieved from [1]
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Kopečný, D., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. Biochimie. Retrieved from
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Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology. Retrieved from [1]
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PubChem. (2025).[5][6] Isopropylurea (Substructure Reference). National Library of Medicine. Retrieved from [1]
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Sigma-Aldrich. (2025).[1] 1-(4-Bromophenyl)-3-isopropylurea (Structural Analog Reference). Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(3-Bromobenzyl)-3-isopropylurea | 1248186-51-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isopropylurea | C4H10N2O | CID 12725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Bromobenzyl)-3-(4-methoxyphenyl)urea | C15H15BrN2O2 | CID 60970022 - PubChem [pubchem.ncbi.nlm.nih.gov]
